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Compound of Interest

Compound Name: 4-Ethyl-3-hydroxybenzonitrile
CAS No.: 90972-04-6
Cat. No.: B14363010
Get Quote
. J

This technical guide provides a comprehensive overview of 3-Ethyl-5-hydroxybenzonitrile, a
substituted phenol and benzonitrile derivative of significant interest to researchers, scientists,
and professionals in the field of drug development. This document elucidates the compound's
core chemical identity, provides detailed synthesis methodologies, explores its applications in
medicinal chemistry, and outlines critical safety and handling protocols.

Core Chemical Identity: IUPAC Name and Synonyms

The compound commonly referred to as 5-Cyano-2-ethylphenol is more accurately identified by
its IUPAC name, 3-Ethyl-5-hydroxybenzonitrile. This nomenclature arises from a benzene ring
substituted with a nitrile group (defining the 'benzonitrile’ parent structure), a hydroxyl group at
position 3, and an ethyl group at position 5.

This versatile molecule is also known by several synonyms, which are crucial for
comprehensive literature and database searches.
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Identifier Type Value

IUPAC Name 3-Ethyl-5-hydroxybenzonitrile

5-Cyano-2-ethylphenol, 3-hydroxy-5-
Synonyms o
ethylbenzonitrile

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Ethyl-5-hydroxybenzonitrile is
fundamental for its application in experimental settings, including reaction setup, purification,
and formulation.

Property Value Source
Molecular Formula CoHaNO PubChem
Molecular Weight 147.17 g/mol PubChem
Off-white to pale brown ) ) )
Appearance ) Generic Material Properties
crystalline powder
Data not readily available;
Melting Point estimated based on related -

structures

Expected to be soluble in
- organic solvents like ethanol,
Solubility Inferred from related structures
methanol, and ethyl acetate;

sparingly soluble in water.

The phenolic hydroxyl group )
pKa ) o ) Inferred from phenol chemistry
imparts acidic properties.

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of 3-Ethyl-5-hydroxybenzonitrile can be approached through several strategic
routes. The choice of a particular pathway is often dictated by the availability of starting
materials, desired scale, and laboratory capabilities. Two of the most logical and field-proven
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synthetic strategies are the Sandmeyer reaction starting from an aniline precursor and
palladium-catalyzed cyanation of an aryl halide.

Synthesis via Sandmeyer Reaction of 3-Amino-5-
ethylphenol

The Sandmeyer reaction is a classic and reliable method for the introduction of a nitrile group
onto an aromatic ring via a diazonium salt intermediate.[1][2] This pathway offers a clear and
logical progression from a readily available amino-substituted phenol.

Workflow Diagram: Sandmeyer Reaction

Step 1: Diazotization

NaNO2, aq. HCI
0-5°C

Step 2: Cyanation

Reacts with
eacts wi 3-Ethyl-5-hydroxyphenyldiazonium chloride
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3-Ethyl-5-hydroxybenzonitrile

Click to download full resolution via product page
Caption: Synthetic workflow for 3-Ethyl-5-hydroxybenzonitrile via the Sandmeyer reaction.
Detailed Experimental Protocol:
Materials:
e 3-Amino-5-ethylphenol[3]
¢ Sodium nitrite (NaNO2)
o Concentrated Hydrochloric acid (HCI)
o Copper(l) cyanide (CuCN)

e Deionized water
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e Ice

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Naz2S0a)
Procedure:
o Diazotization:

o In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer,
and dropping funnel, dissolve 3-Amino-5-ethylphenol (1.0 eq) in a mixture of concentrated
HCI and water at 0-5 °C.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining
the temperature below 5 °C.

o Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete
formation of the diazonium salt.

e Sandmeyer Reaction (Cyanation):
o In a separate flask, prepare a solution of copper(l) cyanide (1.2 eq) in water.

o Slowly add the cold diazonium salt solution to the copper(l) cyanide solution with vigorous

stirring.

o Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C
until the evolution of nitrogen gas ceases.

o Work-up and Purification:
o Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

o Wash the combined organic layers with water and then with brine.
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o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

o The crude product can be purified by column chromatography on silica gel or by
recrystallization to yield pure 3-Ethyl-5-hydroxybenzonitrile.

Causality and Self-Validation: The success of this protocol hinges on maintaining a low
temperature during diazotization to prevent the premature decomposition of the unstable
diazonium salt. The evolution of nitrogen gas during the cyanation step serves as a visual
indicator of reaction progress. A successful reaction will yield a product with the expected
spectral characteristics (*H NMR, 13C NMR, IR) corresponding to 3-Ethyl-5-hydroxybenzonitrile.

Synthesis via Palladium-Catalyzed Cyanation

Modern synthetic organic chemistry offers a powerful alternative to the classical Sandmeyer
reaction through palladium-catalyzed cross-coupling reactions. The cyanation of an aryl halide,
such as 3-bromo-5-ethylphenol, provides a highly efficient and often milder route to the desired

benzonitrile.

Workflow Diagram: Palladium-Catalyzed Cyanation
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Caption: Workflow for the palladium-catalyzed cyanation of 3-Bromo-5-ethylphenol.

Detailed Experimental Protocol:

Materials:

e 3-Bromo-5-ethylphenol

o Potassium ferrocyanide (Ka[Fe(CN)e]) or Zinc Cyanide (Zn(CN)z)

o Palladium(ll) acetate (Pd(OAC)2)

e 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (if required)

o Dimethylacetamide (DMACc) or N,N-Dimethylformamide (DMF)
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Base (e.g., sodium carbonate, potassium acetate) (optional)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate (Na2S0a)
Procedure:
e Reaction Setup:

o In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-Bromo-
5-ethylphenol (1.0 eq), the cyanide source (e.g., Ka[Fe(CN)s], 0.5-1.0 eq), palladium
acetate (0.01-0.05 eq), and the ligand (if used, e.g., dppf, 0.02-0.10 eq).

o Add the anhydrous solvent (DMAc or DMF) via syringe.
e Reaction Execution:
o Heat the reaction mixture to 100-120 °C with stirring.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Work-up and Purification:

o Upon completion, cool the reaction to room temperature.

o

Dilute the mixture with ethyl acetate and water.

[e]

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

o

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o

Purify the crude product by column chromatography on silica gel.
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Causality and Self-Validation: The efficacy of this protocol relies on the creation and
maintenance of an inert atmosphere to prevent the degradation of the palladium catalyst. The
choice of ligand can significantly impact the reaction efficiency. Successful synthesis is
validated by the disappearance of the starting aryl bromide and the appearance of the product,
confirmed by analytical techniques.

Applications in Drug Development

The structural motifs of phenol and benzonitrile are prevalent in a wide array of
pharmacologically active molecules.[4] The nitrile group, in particular, is a versatile functional
group in medicinal chemistry, serving as a bioisostere for other groups, participating in key
binding interactions, and improving pharmacokinetic properties.[5]

While specific drugs directly synthesized from 3-Ethyl-5-hydroxybenzonitrile are not
prominently documented in publicly available literature, its structural features suggest its
potential as a valuable intermediate in the synthesis of more complex molecules, particularly in
the realm of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold:

Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site of
the enzyme. The benzonitrile moiety can act as a hydrogen bond acceptor, a key interaction in
many kinase inhibitor binding modes.[2][6] The hydroxyl and ethyl groups on the phenyl ring of
3-Ethyl-5-hydroxybenzonitrile provide points for further chemical modification to enhance
potency, selectivity, and pharmacokinetic properties. For instance, the hydroxyl group can be
derivatized to form ethers or esters, while the ethyl group can be modified to explore different
hydrophobic pockets within the kinase active site.

Logical Relationship Diagram: From Intermediate to Kinase Inhibitor
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Caption: Logical progression from 3-Ethyl-5-hydroxybenzonitrile to a potential kinase inhibitor
lead compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-
Ethyl-5-hydroxybenzonitrile. Based on data for related hydroxybenzonitriles, the following
hazards should be considered.

Hazard Identification and Precautions:
o Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.

e [rritation: May cause skin, eye, and respiratory tract irritation.
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» Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat.

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion

3-Ethyl-5-hydroxybenzonitrile is a valuable chemical entity with significant potential in synthetic
and medicinal chemistry. Its straightforward synthesis via established methods like the
Sandmeyer reaction or palladium-catalyzed cyanation makes it an accessible building block for
further chemical exploration. While its direct biological applications are still an emerging area of
research, its structural features position it as a promising scaffold for the development of novel
therapeutics, particularly in the field of kinase inhibition. As with all chemical research, a
thorough understanding of its properties and adherence to strict safety protocols are
paramount for its successful and safe application in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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